1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone

Catalog No.
S13310263
CAS No.
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)eth...

Product Name

1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone

IUPAC Name

1-[2-(methoxymethyl)-3-methylimidazol-4-yl]ethanone

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-6(11)7-4-9-8(5-12-3)10(7)2/h4H,5H2,1-3H3

InChI Key

AKURRXUIOCOCAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1C)COC

1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone is a chemical compound characterized by its unique imidazole ring structure, which is a common motif in various biologically active molecules. The compound features a methoxymethyl group and an ethanone moiety, contributing to its potential reactivity and biological properties. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it has a molecular weight of 180.20 g/mol. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block for pharmaceuticals.

The reactivity of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone can be explored through various chemical transformations:

  • Nucleophilic Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The ethanone part can undergo condensation reactions with amines or alcohols, forming more complex structures.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone is primarily linked to its imidazole structure, which is known to exhibit various pharmacological effects. Compounds containing imidazole rings have been studied for their:

  • Antimicrobial Properties: Many imidazole derivatives show activity against bacteria and fungi.
  • Antitumor Activity: Some studies suggest that imidazole compounds can inhibit cancer cell growth, making them potential candidates for cancer therapy.
  • Enzyme Inhibition: Imidazoles are often used in the design of inhibitors for specific enzymes, particularly those involved in metabolic pathways.

The synthesis of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone can be achieved through several methods:

  • Starting from 1-Methylimidazole:
    • React 1-methylimidazole with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative.
    • Subsequently, react this intermediate with acetic anhydride to yield the final product.
  • Using Precursor Compounds:
    • Synthesize from readily available precursors such as 2-bromoacetophenone and 1-methylimidazole through nucleophilic substitution followed by methylation.

These methods allow for the efficient production of the compound while maintaining high yields.

1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Research: It may be used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Its unique properties might find applications in creating novel materials or catalysts.

Studies on the interactions of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cellular Assays: Conducting assays in cell lines to assess the compound's efficacy and toxicity.
  • Molecular Docking Studies: Utilizing computational methods to predict how the compound interacts at a molecular level with target proteins.

These studies help elucidate the pharmacological profile of the compound.

Several compounds share structural similarities with 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone, particularly within the imidazole class. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
Methyl 1-methyl-1H-imidazole-5-carboxylate17289-20-2Imidazole ring with carboxylateHigh (0.93)
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate35445-32-0Dimethyl substitution on imidazoleModerate (0.86)
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate120781-02-4Bromo substitution on imidazoleModerate (0.85)

Uniqueness

The uniqueness of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone lies in its specific methoxymethyl substitution at the imidazole position, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This structural feature could enhance its solubility or bioavailability, making it a promising candidate for further research and development in medicinal chemistry.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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